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Compound of Interest

Compound Name:
(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-

1,1'-bi-2-naphthol

Cat. No.: B1225680 Get Quote

Introduction

(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly known as (S)-H8-BINOL, is a C₂-

symmetric chiral ligand renowned for its efficacy in a wide array of asymmetric catalytic

reactions. Its unique structural feature, an increased dihedral angle between the two naphthyl

rings compared to its parent compound BINOL, provides a sterically hindered and well-defined

chiral environment.[1] This characteristic often leads to superior enantioselectivity in the

synthesis of chiral molecules, making it a valuable tool in the development of pharmaceutical

intermediates.[1] These application notes provide an overview of the use of (S)-H8-BINOL and

its derivatives in key enantioselective transformations, complete with detailed protocols for their

implementation in a research and development setting.

Asymmetric Arylation of Aldehydes
The catalytic enantioselective arylation of aldehydes is a fundamental carbon-carbon bond-

forming reaction for the synthesis of chiral diarylmethanols, which are key structural motifs in

many pharmaceutical compounds. (S)-H8-BINOL, in combination with titanium(IV)

isopropoxide, forms a highly effective catalyst for this transformation, enabling the use of

readily available aryl bromides as the aryl source.[1][2] The addition of N,N,N',N'-

tetramethylethylenediamine (TMEDA) has been shown to suppress racemic background

reactions, thereby enhancing enantioselectivity.[1]
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Data Presentation: (S)-H8-BINOL-Ti(Oi-Pr)₂ Catalyzed
Asymmetric Arylation

Entry Aldehyde Aryl Bromide Yield (%) ee (%)

1 Benzaldehyde Bromobenzene 99 92

2

4-

Methoxybenzald

ehyde

Bromobenzene 98 91

3

4-

Chlorobenzaldeh

yde

Bromobenzene 99 94

4
2-

Naphthaldehyde
Bromobenzene 97 95

5 Benzaldehyde 4-Bromotoluene 99 93

6 Benzaldehyde 4-Bromanisole 98 90

Experimental Protocol: Asymmetric Arylation of
Benzaldehyde
Materials:

(S)-H8-BINOL

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

Aluminum chloride (AlCl₃)

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

Bromobenzene

n-Butyllithium (n-BuLi) in hexanes

Benzaldehyde
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Anhydrous Tetrahydrofuran (THF)

Anhydrous Hexanes

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-H8-BINOL (0.025 mmol)

and anhydrous THF (1.0 mL).

Add Ti(Oi-Pr)₄ (0.025 mmol) to the solution and stir at room temperature for 30 minutes to

form the catalyst complex.

In a separate flame-dried Schlenk flask under argon, dissolve bromobenzene (1.1 mmol) in

anhydrous THF (2.0 mL).

Cool the solution to -78 °C and add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes to

generate phenyllithium.

To this solution, add a solution of AlCl₃ (1.2 mmol) in anhydrous THF (1.0 mL) at -78 °C and

stir for another 30 minutes.

Add TMEDA (1.2 mmol) to the mixture.

Transfer the pre-formed (S)-H8-BINOL-Ti catalyst solution to the aryllithium solution at -78 °C

via cannula.

Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

Stir the reaction at 0 °C and monitor its progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

chiral diarylmethanol.

Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship: Asymmetric Arylation Workflow
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Workflow for (S)-H8-BINOL Catalyzed Asymmetric Arylation
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Caption: Workflow for (S)-H8-BINOL Catalyzed Asymmetric Arylation.
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Enantioselective Synthesis of (S)-PD 172938
Intermediate
(S)-PD 172938 is a dopamine D₄ ligand, and its synthesis can be achieved using an (S)-H8-

BINOL-based chiral Brønsted acid as an organocatalyst. The key step involves a tandem

Mannich lactamization and aldol-lactonization reaction to construct the core phthalide structure

with high enantioselectivity.[3]

Data Presentation: Synthesis of Phthalide Intermediate
for (S)-PD 172938

Entry Substrate
Catalyst
Loading
(mol%)

Solvent
Temperat
ure (°C)

Yield (%) ee (%)

1

2-

Formylben

zoic acid

derivative

and imine

10
Dichloroeth

ane
0 85 85

Experimental Protocol: Synthesis of Phthalide
Intermediate
Materials:

(S)-H8-BINOL-derived phosphoric acid

2-Formylbenzoic acid methyl ester

Appropriate imine precursor

Anhydrous Dichloroethane (DCE)

Molecular Sieves (4 Å)

Trifluoroacetic acid (TFA)
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Sodium bicarbonate (NaHCO₃)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-H8-BINOL-

derived phosphoric acid catalyst (0.05 mmol) and freshly activated 4 Å molecular sieves (100

mg).

Add anhydrous dichloroethane (2.0 mL) and cool the mixture to 0 °C.

Add the 2-formylbenzoic acid methyl ester (0.5 mmol) to the suspension.

In a separate flask, prepare the imine in situ or add the pre-formed imine (0.6 mmol) to the

reaction mixture.

Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

Extract the mixture with ethyl acetate (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography to yield the enantioenriched

phthalide intermediate.

Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway: Catalytic Cycle of Phthalide
Synthesis
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Catalytic Cycle for Phthalide Synthesis
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Caption: Catalytic Cycle for Phthalide Synthesis.
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Iridium-Catalyzed Asymmetric Hydrogenation of N-
Arylimines
Chiral amines are crucial intermediates in the synthesis of numerous pharmaceuticals. (S)-H8-

BINOL-derived phosphoramidite ligands, in conjunction with iridium catalysts, provide a highly

efficient method for the asymmetric hydrogenation of N-arylimines to produce enantioenriched

secondary amines.[3] This method is particularly useful for the synthesis of intermediates for

chiral herbicides like (S)-Metolachlor.[3]

Data Presentation: Asymmetric Hydrogenation of N-
Arylimines

Entry
Substrate
(N-
arylimine)

Catalyst
System

H₂ Pressure
(bar)

Yield (%) ee (%)

1

N-(2,6-

dimethylphen

yl)ethan-1-

imine

[Ir(COD)Cl]₂ /

(S)-H8-

BINOL

phosphorami

dite

20 98 95

2

N-(2,6-

diethylphenyl)

ethan-1-imine

[Ir(COD)Cl]₂ /

(S)-H8-

BINOL

phosphorami

dite

20 97 96

3

N-(p-

tolyl)ethan-1-

imine

[Ir(COD)Cl]₂ /

(S)-H8-

BINOL

phosphorami

dite

20 99 92

Experimental Protocol: Asymmetric Hydrogenation
Materials:
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[Ir(COD)Cl]₂

(S)-H8-BINOL-derived phosphoramidite ligand

Potassium iodide (KI)

N-arylimine substrate

Anhydrous Dichloromethane (DCM)

Hydrogen gas (H₂)

Procedure:

In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with

[Ir(COD)Cl]₂ (0.005 mmol) and the (S)-H8-BINOL phosphoramidite ligand (0.011 mmol).

Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 20 minutes to

form the catalyst.

Add the N-arylimine substrate (1.0 mmol) and KI (0.05 mmol).

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

Pressurize the autoclave to 20 bar with hydrogen.

Stir the reaction mixture at room temperature for 24 hours.

Carefully vent the autoclave and purge with nitrogen.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography to obtain the chiral amine.

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow: Asymmetric Hydrogenation
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Workflow for Asymmetric Hydrogenation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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